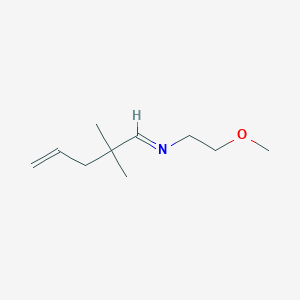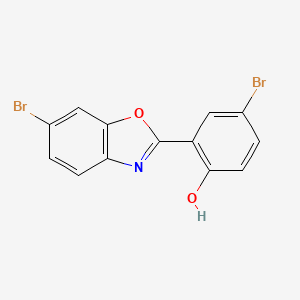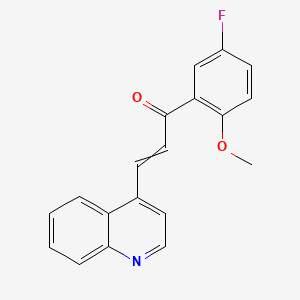![molecular formula C21H18O3 B14192853 Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester CAS No. 832731-00-7](/img/structure/B14192853.png)
Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can enhance binding affinity to specific targets, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, methyl ester: This compound lacks the biphenyl group, making it less complex and potentially less versatile in applications.
Benzeneacetic acid, 4-methoxy-, methyl ester: The presence of a methoxy group instead of the biphenyl group alters its chemical properties and reactivity.
Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester: The hydroxy group introduces additional reactivity, making it suitable for different applications.
Uniqueness
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
832731-00-7 |
|---|---|
Formule moléculaire |
C21H18O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
methyl 2-[4-(2-phenylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)15-16-11-13-18(14-12-16)24-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clé InChI |
UPIZEWPCGLIBIB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)

![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
